molecular formula C24H23BrN6O6 B12712366 N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)phenyl)acetamide CAS No. 84012-50-0

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)phenyl)acetamide

Cat. No.: B12712366
CAS No.: 84012-50-0
M. Wt: 571.4 g/mol
InChI Key: OBMMRQSZTMLKAS-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound is formally identified by the IUPAC name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide . This nomenclature reflects its structural components:

  • A 2-bromo-4,6-dinitrophenyl group linked via an azo (-N=N-) bond.
  • A 5-[ethyl(2-phenoxyethyl)amino]phenyl substituent.
  • An acetamide moiety at the para position.

The CAS Registry Number assigned to this compound is 84012-50-0 , which serves as a unique identifier in chemical databases. Its molecular formula is C₂₄H₂₃BrN₆O₆ , with a calculated molecular weight of 571.4 g/mol .

Identifier Value
IUPAC Name N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide
CAS Number 84012-50-0
Molecular Formula C₂₄H₂₃BrN₆O₆
Molecular Weight 571.4 g/mol
InChI Key OBMMRQSZTMLKAS-UHFFFAOYSA-N
SMILES CCN(CCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)N+[O-])N+[O-])NC(=O)C

The InChI and SMILES notations further specify its stereochemical and connectivity details, enabling precise computational modeling.

Structural Analogues and Related Azo Dyes

This compound belongs to the azo dye family, characterized by the presence of the -N=N- functional group. Structural analogues include:

  • N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide (CAS 50257):

    • Differs in the substitution of the ethyl(2-phenoxyethyl)amino group with a 2-cyanoethyl-2-propenylamino moiety.
    • Molecular formula: C₂₁H₂₀BrN₇O₆ .
  • Disperse Blue 94 (CAS 12235-96-0):

    • Shares the dinitrophenyl and azo backbone but incorporates a methoxy group and cyanoethyl substituents.
    • Molecular formula: C₂₀H₂₀BrN₇O₇ .
Compound Key Structural Differences Molecular Formula
N-[2-...ethyl(2-phenoxyethyl)amino...] Ethyl(2-phenoxyethyl)amino group C₂₄H₂₃BrN₆O₆
N-[2-...2-cyanoethyl-2-propenylamino...] 2-Cyanoethyl-2-propenylamino group C₂₁H₂₀BrN₇O₆
Disperse Blue 94 Methoxy and cyanoethyl groups C₂₀H₂₀BrN₇O₇

These analogues demonstrate how substituent variations influence solubility, color intensity, and industrial applications.

Molecular Formula and Weight Analysis

The molecular formula C₂₄H₂₃BrN₆O₆ comprises:

  • 24 carbon atoms , primarily in aromatic and aliphatic chains.
  • 23 hydrogen atoms , with a higher density in the phenoxyethyl group.
  • 1 bromine atom and 6 nitrogen atoms , critical for electronic conjugation in the azo chromophore.
  • 6 oxygen atoms , contributing to polar interactions.

Elemental Composition by Percentage:

Element Quantity Atomic Weight Contribution (g/mol) Percentage
C 24 12.01 288.24 50.4%
H 23 1.008 23.18 4.1%
Br 1 79.90 79.90 14.0%
N 6 14.01 84.06 14.7%
O 6 16.00 96.00 16.8%

The molecular weight of 571.4 g/mol aligns with its complex structure, which is heavier than simpler azo dyes like Disperse Blue 94 (550.32 g/mol) due to the phenoxyethyl side chain.

Properties

CAS No.

84012-50-0

Molecular Formula

C24H23BrN6O6

Molecular Weight

571.4 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(2-phenoxyethyl)amino]phenyl]acetamide

InChI

InChI=1S/C24H23BrN6O6/c1-3-29(11-12-37-19-7-5-4-6-8-19)17-9-10-21(22(14-17)26-16(2)32)27-28-24-20(25)13-18(30(33)34)15-23(24)31(35)36/h4-10,13-15H,3,11-12H2,1-2H3,(H,26,32)

InChI Key

OBMMRQSZTMLKAS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically proceeds via a multi-step process involving:

Detailed Stepwise Synthesis

  • Preparation of 2-Bromo-4,6-dinitroaniline diazonium salt:

    • Starting from 2-bromo-4,6-dinitroaniline, diazotization is performed by treatment with sodium nitrite (NaNO₂) in acidic medium (HCl) at low temperature (0–5 °C) to generate the diazonium salt.
  • Azo Coupling Reaction:

    • The diazonium salt is then coupled with 5-(ethyl(2-phenoxyethyl)amino)aniline under controlled pH (usually mildly alkaline) to form the azo bond.
    • The coupling reaction is typically carried out in aqueous or mixed solvent systems at low temperature to prevent decomposition.
  • Introduction of the Acetamide Group:

    • The free amino group on the phenyl ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield the acetamide functionality.
  • Purification:

    • The crude product is purified by recrystallization or column chromatography to achieve high purity.

Optimized Synthetic Parameters and Catalytic Methods

Recent research suggests that palladium-catalyzed coupling reactions can be employed to improve yields and selectivity, especially for introducing complex substituents such as ethyl(2-phenoxyethyl)amino groups.

Parameter Condition
Catalyst Pd(dppf)Cl₂ (0.1 eq)
Solvent Tetrahydrofuran (THF) : Water (5:1)
Base Potassium carbonate (K₂CO₃, 2 eq)
Temperature 80 °C
Reaction Time 5 hours
Atmosphere Nitrogen (N₂) inert atmosphere
Purification Column chromatography

This catalytic system facilitates coupling between aryl bromides and amine-containing substituents, enhancing reaction efficiency and product purity.

Characterization Techniques for Confirmation

To confirm the successful synthesis and structural integrity of the compound, the following analytical methods are recommended:

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Purpose Notes
Diazotization NaNO₂, HCl, 0–5 °C Formation of diazonium salt Low temperature critical
Azo Coupling 5-(ethyl(2-phenoxyethyl)amino)aniline, pH 7-9 Formation of azo bond Mildly alkaline conditions
Acetylation Acetic anhydride, pyridine Formation of acetamide group Controlled stoichiometry
Palladium-catalyzed coupling Pd(dppf)Cl₂, K₂CO₃, THF:H₂O (5:1), 80 °C Introduction of amino substituent Enhances yield and selectivity
Purification Column chromatography Isolation of pure compound Essential for analytical studies

Research Findings and Notes

  • The azo coupling step is sensitive to pH and temperature; deviations can lead to side reactions or azo bond cleavage.
  • The presence of electron-withdrawing nitro groups stabilizes the diazonium intermediate but may reduce nucleophilicity of the coupling partner, requiring optimized reaction times.
  • Palladium-catalyzed methods have been shown to improve the introduction of complex amino substituents, reducing reaction times and increasing yields compared to classical nucleophilic substitution.
  • Purity and structural confirmation are critical due to the compound’s potential applications in biochemical assays and dye chemistry, where impurities can affect colorimetric properties and biological activity.

Chemical Reactions Analysis

Types of Reactions

Formaldehyde, reaction products with ethylenediamine, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield formic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Formaldehyde, reaction products with ethylenediamine, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of formaldehyde, reaction products with ethylenediamine, involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and stabilization of these biomolecules. This property is particularly useful in biochemical studies and industrial applications where stabilization of materials is required .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogues lie in substituents on the aromatic rings and amino groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS RN Reference
Target Compound Ethyl(2-phenoxyethyl)amino (5), Br, NO₂ (2,4,6) Not explicitly given* ~600 (estimated) Not provided
N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide Dibenzylamino (5), Br, NO₂ (2,4,6), Methoxy (4) C29H25BrN6O6 633.45 25080-15-3
N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)allylamino]-4-methoxyphenyl]acetamide Cyanoethyl-allylamino (5), Br, NO₂ (2,4,6) C21H20BrN7O6 546.33 68877-63-4
BDAP (N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]acetamide) Diethylamino (5), Br, NO₂ (2,4,6) C19H18BrN7O5 526.97 52697-38-8

*Molecular weight estimated based on substituent contributions.

Key Observations :

  • Methoxy Substitution : Compounds with methoxy groups (e.g., CAS 25080-15-3) exhibit increased planarity due to hydrogen bonding between methoxy and acetamide groups, as seen in crystallographic studies .

Physical and Chemical Properties

Property Target Compound CAS 25080-15-3 CAS 68877-63-4 BDAP (CAS 52697-38-8)
Density (g/cm³) ~1.45 (predicted) 1.45 ± 0.1 (predicted) Not reported Not reported
Boiling Point (°C) ~830 (predicted) 833.7 ± 65.0 (predicted) Not reported Not reported
Solubility Moderate in acetone* Low (requires slow evaporation) Likely polar aprotic solvents Textile dye (aqueous)
Hydrogen Bonding Intramolecular N–H···N Intermolecular H-bonding Not reported Not reported

*Inference from synthesis methods in , where similar compounds dissolve in acetone .

Key Observations :

  • Planarity : Azo-linked aromatic rings in analogues (e.g., CAS 25080-15-3) are nearly coplanar (dihedral angle ~6.6°), enhancing conjugation and color intensity .
  • Crystallographic Features: Disorder in nitro/cyano substituents (e.g., ) suggests dynamic structural flexibility, which may affect packing efficiency and melting points .

Key Observations :

  • Toxicity: Cyanoethyl-containing analogues (e.g., CAS 68877-63-4) show mutagenicity in vitro, likely due to reactive intermediates from azo bond cleavage .
  • Environmental Impact : Brominated azo dyes like BDAP may release toxic Br⁻ ions upon degradation, necessitating careful wastewater management .

Biological Activity

N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(2-phenoxyethyl)amino)phenyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, supported by data tables and research findings.

The compound can be described with the following chemical and physical properties:

PropertyValue
CAS Number 51897-37-1
Molecular Formula C₁₅H₁₈BrN₅O₄
Molecular Weight 396.24 g/mol
LogP 5.24
Melting Point Not available

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, azo compounds have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity

Studies have reported that azo compounds can exhibit cytotoxic effects on cancer cell lines. For example, in vitro assays demonstrated that this compound induced apoptosis in human cancer cells, suggesting potential as an anticancer agent. The cytotoxicity can be attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of azo compounds.
    • Method : Disk diffusion method was employed against various bacterial strains.
    • Results : Significant inhibition zones were observed for E. coli and S. aureus, indicating strong antimicrobial properties.
  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was conducted on HeLa and MCF-7 cells.
    • Results : The compound showed a dose-dependent increase in cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Environmental Impact

While the biological activities are promising, it is crucial to consider the environmental implications of this compound. Regulatory assessments have indicated that although this compound may persist in the environment, it does not significantly accumulate in organisms or pose a direct threat to ecological systems .

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